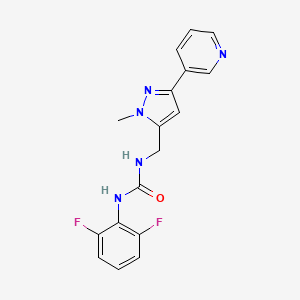
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in cancer research.
Applications De Recherche Scientifique
Anticancer Applications
A novel series of pyridine derivatives, including structures related to the specified compound, has been synthesized with a focus on their potential anticancer properties. These compounds were investigated for their in vitro antitumor activity against various cancer cell lines, such as liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma (MCF-7). Some of the synthesized compounds demonstrated higher antitumor activity compared to the reference drug doxorubicin. Specifically, pyridine with fluorophenyl urea derivatives showed potent antitumor activity, highlighting the significance of the basic skeleton of the molecules and the nature of the heterocyclic ring attached to the pyridine moiety in determining their anticancer efficacy (Hafez & El-Gazzar, 2020).
Hydrogelator Applications
Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a similar urea structure, has shown its ability to form hydrogels in a range of acids at pH 1–2. The morphology and rheology of these gels can be tuned by the identity of the anion, representing a method of adjusting the gels' physical properties. This study highlights the potential of urea derivatives in designing materials with specific gelation characteristics for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Supramolecular Assemblies
Urea derivatives have been used to equip metallo-supramolecular macrocycles with functional groups, leading to the self-assembly of M(2)L(2) and M(3)L(3) macrocycles. These assemblies are generated in a finely balanced equilibrium and are characterized by their potential applications in molecular recognition and catalysis. The incorporation of urea carbonyl groups in these structures provides hydrogen bonding sites that are essential for the stability and function of the assemblies (Troff et al., 2012).
Mechanoluminescent Materials
Research into Pt(II) complexes with pyrazole chelates has revealed mechanoluminescence and concentration-dependent photoluminescence properties. These complexes, which include urea derivatives in their structure, show potential for use in mechanoluminescent and efficient white OLEDs. The study demonstrates the influence of substituent effects on the photophysical properties of these materials, suggesting applications in optoelectronic device fabrication (Huang et al., 2013).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-24-12(8-15(23-24)11-4-3-7-20-9-11)10-21-17(25)22-16-13(18)5-2-6-14(16)19/h2-9H,10H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSWJNGGPGFSJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


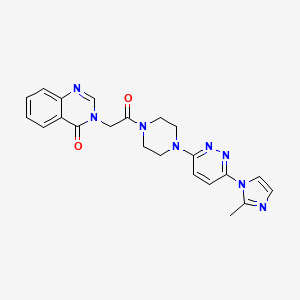
![(Z)-5-chloro-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2381312.png)
![1-[3-(4-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2381314.png)

![3-(3-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381316.png)

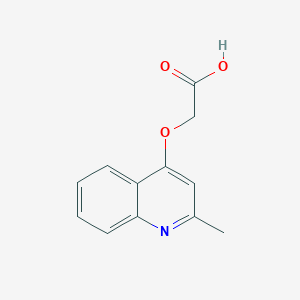
![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)
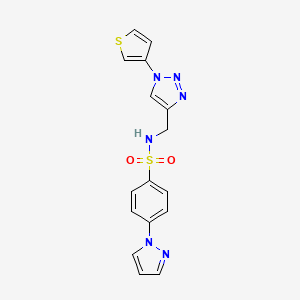
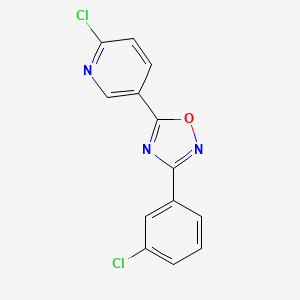
![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)

![Ethyl 5-[(Z)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1,2-oxazole-3-carboxylate](/img/structure/B2381332.png)